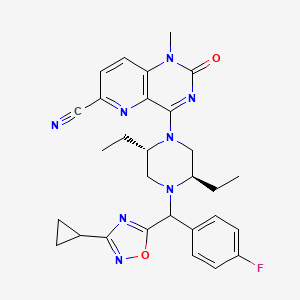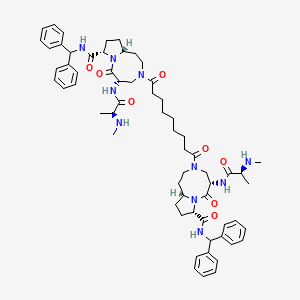
Apoptosis inducer 16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apoptosis inducer 16: is a compound known for its ability to induce programmed cell death, or apoptosis, in various cell types
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis inducer 16 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and efficacy of the compound.
化学反応の分析
Types of Reactions: Apoptosis inducer 16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of reactive oxygen species.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Apoptosis inducer 16 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in cell biology research to investigate the processes of apoptosis and cell signaling.
Medicine: Explored as a potential therapeutic agent for cancer treatment, where inducing apoptosis in cancer cells can help in reducing tumor growth and metastasis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting apoptosis pathways.
作用機序
The mechanism by which Apoptosis inducer 16 exerts its effects involves the activation of specific molecular targets and pathways. It primarily targets the caspase family of proteases, which play a central role in the execution of apoptosis. The compound binds to and activates these proteases, leading to the cleavage of key cellular substrates and the initiation of the apoptotic cascade. This process ultimately results in cell death, characterized by DNA fragmentation, membrane blebbing, and cell shrinkage.
類似化合物との比較
Apoptosis inducer 16 can be compared with other apoptosis-inducing compounds, such as:
Actinomycin D: An antineoplastic antibiotic that induces apoptosis by inhibiting RNA synthesis.
Paclitaxel: A chemotherapy drug that induces apoptosis by stabilizing microtubules and preventing cell division.
Doxorubicin: An antitumor antibiotic that induces apoptosis through DNA intercalation and inhibition of topoisomerase II.
Uniqueness: What sets this compound apart from these compounds is its specific mechanism of action and its ability to selectively induce apoptosis in certain cell types. This selectivity makes it a valuable tool in research and potential therapeutic applications.
Conclusion
This compound is a compound with significant potential in scientific research and therapeutic applications. Its ability to induce apoptosis through specific molecular pathways makes it a valuable asset in the study of cell death and the development of new cancer treatments. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can further explore its potential and develop new strategies for combating diseases characterized by dysregulated apoptosis.
特性
分子式 |
C63H82N10O8 |
|---|---|
分子量 |
1107.4 g/mol |
IUPAC名 |
(5S,8S,10aR)-3-[9-[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]-9-oxononanoyl]-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide |
InChI |
InChI=1S/C63H82N10O8/c1-42(64-3)58(76)66-50-40-70(38-36-48-32-34-52(72(48)62(50)80)60(78)68-56(44-22-12-8-13-23-44)45-24-14-9-15-25-45)54(74)30-20-6-5-7-21-31-55(75)71-39-37-49-33-35-53(73(49)63(81)51(41-71)67-59(77)43(2)65-4)61(79)69-57(46-26-16-10-17-27-46)47-28-18-11-19-29-47/h8-19,22-29,42-43,48-53,56-57,64-65H,5-7,20-21,30-41H2,1-4H3,(H,66,76)(H,67,77)(H,68,78)(H,69,79)/t42-,43-,48+,49+,50-,51-,52-,53-/m0/s1 |
InChIキー |
LKJRPYVUXSQHBU-ZDFOMFSOSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CCCCCCCC(=O)N5CC[C@H]6CC[C@H](N6C(=O)[C@H](C5)NC(=O)[C@H](C)NC)C(=O)NC(C7=CC=CC=C7)C8=CC=CC=C8)NC |
正規SMILES |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CCCCCCCC(=O)N5CCC6CCC(N6C(=O)C(C5)NC(=O)C(C)NC)C(=O)NC(C7=CC=CC=C7)C8=CC=CC=C8)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)
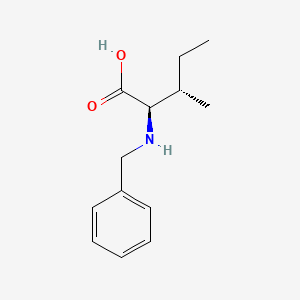
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)


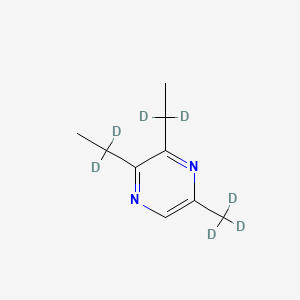
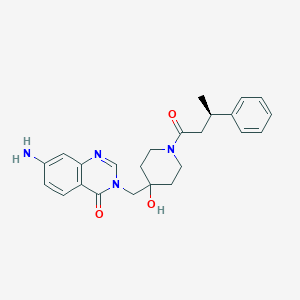
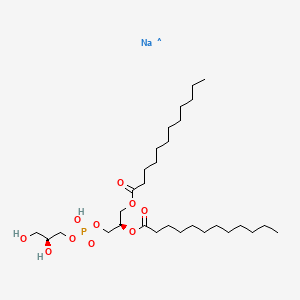
cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)

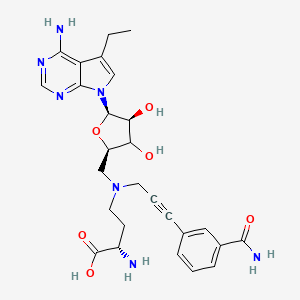
![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)

